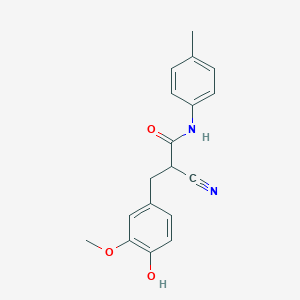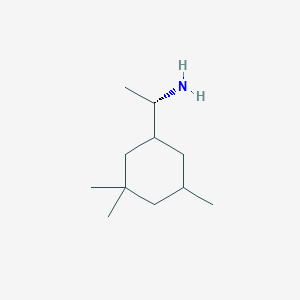
1,3-Dimethyl-1-(oxolan-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylurea (DMU), also known as 1,3-Dimethyl-1-(oxolan-3-yl)urea, is a urea derivative used as an intermediate in organic synthesis . It is a colorless crystalline powder with little toxicity . It is used for the synthesis of caffeine, theophylline, pharmachemicals, textile aids, herbicides, and others .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This methodology has been used to synthesize a variety of N-substituted ureas (mono-, di-, and cyclic-) in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1-(oxolan-3-yl)urea can be represented by the IUPAC name N,N’-dimethyl-N-(tetrahydrofuran-3-yl)carbamimidic acid . The InChI code for this compound is 1S/C7H14N2O2/c1-8-7(10)9(2)6-3-4-11-5-6/h6H,3-5H2,1-2H3,(H,8,10) .Chemical Reactions Analysis
1,3-Dimethylurea is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents . Amides are very weak bases, weaker than water .Physical And Chemical Properties Analysis
1,3-Dimethylurea is a colorless, waxy crystal with an odorless smell . It has a density of 1.142 g/mL , a melting point of 104.4 °C , and a boiling point of 269.1 °C . It is soluble in water, with a solubility of 765 g/L .Applications De Recherche Scientifique
Electrochemical Surface Finishing and Energy Storage Technology
Research in the field of electrochemical technology has embraced Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), highlighting compounds like 1,3-Dimethyl-1-(oxolan-3-yl)urea for their potential in applications such as electroplating and energy storage. The increased ease of handling these RTILs and their mixtures with other solvents and materials compared to the past has attracted a growing number of researchers to this area, promising new insights and technological advancements (Tsuda, Stafford, & Hussey, 2017).
Urea Biosensors
The development of urea biosensors, leveraging the unique properties of compounds like 1,3-Dimethyl-1-(oxolan-3-yl)urea, marks a significant advance in the ability to detect and quantify urea concentration. This is crucial for managing various critical diseases related to urea concentration in the human body and has applications in fields such as fishery, dairy, food preservation, and agriculture. The incorporation of nanoparticles and conducting polymers in urea biosensors has opened new avenues for research and application (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).
Hydrogen Carrier for Energy Supply
The exploration of urea as a hydrogen carrier for fuel cells introduces a novel perspective on sustainable energy supply. Urea's attributes, including its non-toxicity, stability, and easy storage and transport, alongside its wide availability and low cost, position it as a promising candidate for future energy solutions. This review highlights the feasibility of utilizing urea as a hydrogen carrier, emphasizing the potential for rapid implementation and the environmental benefits of such an approach (Rollinson, Jones, Dupont, & Twigg, 2011).
Synthesis of Organic Carbonates from Alcoholysis of Urea
The synthesis of organic carbonates through the alcoholysis of urea represents a green and efficient method for producing a variety of important industrial compounds. This process, favored for its favorable thermodynamics and the potential for recycling ammonia back to urea, stands as a testament to the versatility and environmental friendliness of using urea-based methodologies in chemical synthesis (Shukla & Srivastava, 2017).
Urease Inhibitors for Medical Applications
The study of urease inhibitors highlights the potential medical applications of compounds targeting urease activity, particularly for treating gastric and urinary tract infections caused by urease-producing bacteria. This area of research underscores the importance of developing new urease inhibitors to complement existing treatments and address the side effects and limitations of currently available therapies (Kosikowska & Berlicki, 2011).
Safety and Hazards
1,3-Dimethyl-1-(oxolan-3-yl)urea is moderately toxic by the intraperitoneal route . It has been reported to have experimental teratogenic and reproductive effects . When heated to decomposition, it emits toxic fumes of NOx . The safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1,3-dimethyl-1-(oxolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)9(2)6-3-4-11-5-6/h6H,3-5H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHYJGNHKLIYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1-(oxolan-3-yl)urea | |
CAS RN |
1596088-30-0 |
Source


|
| Record name | 1,3-dimethyl-1-(oxolan-3-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid](/img/structure/B2718664.png)
![6-(4-Fluorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2718667.png)


![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2718673.png)



![2-(4-chlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2718679.png)
![3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2718680.png)
![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2718682.png)
![N-(1-Cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2718683.png)
